molecular formula C9H9N3O B13963829 N-(imidazo[1,2-a]pyridin-8-yl)acetamide

N-(imidazo[1,2-a]pyridin-8-yl)acetamide

Cat. No.: B13963829
M. Wt: 175.19 g/mol
InChI Key: UUBSWSBIHDVQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(imidazo[1,2-a]pyridin-8-yl)acetamide (CAS 66358-12-1) is a high-purity chemical compound serving as a valuable building block in organic synthesis and drug discovery research. This acetamide derivative, with a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol, features the privileged imidazo[1,2-a]pyridine scaffold, a structure prevalent in many pharmacologically active agents . Its primary research application is as a bidentate chelating auxiliary in copper-catalyzed cross-dehydrogenative coupling reactions, enabling site-selective C(sp3)–H amination for the functionalization of (het)aryl acetic acid derivatives . This utility makes it a powerful tool for medicinal chemists seeking to create novel chemical space and diversify compound libraries. The imidazo[1,2-a]pyridine core is of significant interest in medicinal chemistry, as it is found in ligands for various biological targets . Researchers utilize this scaffold in the development of compounds for studying conditions related to the 18-kDa translocator protein (TSPO) and other therapeutic areas . This compound provides a critical synthetic handle for further functionalization, supporting advanced research in these fields. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-imidazo[1,2-a]pyridin-8-ylacetamide

InChI

InChI=1S/C9H9N3O/c1-7(13)11-8-3-2-5-12-6-4-10-9(8)12/h2-6H,1H3,(H,11,13)

InChI Key

UUBSWSBIHDVQRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CN2C1=NC=C2

Origin of Product

United States

Preclinical Biological Activity Spectrum and Molecular Mechanistic Investigations

Antimycobacterial and Antitubercular Activity

There is no specific information available in the reviewed scientific literature regarding the in vitro efficacy, mycobacterial targets, or inhibition mechanisms of N-(imidazo[1,2-a]pyridin-8-yl)acetamide against Mycobacterium tuberculosis or other mycobacterial species.

In Vitro Efficacy against Mycobacterium tuberculosis

No published studies were identified that report the minimum inhibitory concentration (MIC) or other measures of in vitro efficacy for this compound against Mycobacterium tuberculosis.

Identification of Mycobacterial Targets and Inhibition Mechanisms

The mycobacterial targets and mechanisms of inhibition for this compound have not been elucidated, as no specific studies on its antimycobacterial activity have been reported. Research on other imidazo[1,2-a]pyridine (B132010) derivatives has identified targets such as QcrB, a component of the cytochrome bc1 complex essential for cellular respiration. However, it cannot be scientifically presumed that this compound shares the same target or mechanism of action.

Anticancer and Antiproliferative Potentials

Similarly, a thorough search of the scientific literature did not yield any specific data on the anticancer and antiproliferative effects of this compound. While the broader class of imidazo[1,2-a]pyridines has been investigated for its potential in oncology, these findings are not directly applicable to the specific compound .

Inhibition of Cancer Cell Line Proliferation (e.g., MCF-7, HeLa, A-549, Du-145)

No data is available on the inhibitory effects of this compound on the proliferation of human cancer cell lines, including but not limited to MCF-7 (breast cancer), HeLa (cervical cancer), A-549 (lung cancer), and Du-145 (prostate cancer).

Modulation of Kinase Pathways (e.g., PI3K/mTOR, KSP, Aurora-A, Btk)

There are no published studies investigating the modulatory effects of this compound on key kinase pathways implicated in cancer, such as the PI3K/mTOR pathway, or on specific kinases like KSP, Aurora-A, or Btk.

Investigation of Cell Cycle Arrest and Apoptosis Pathways

The potential of this compound to induce cell cycle arrest or apoptosis in cancer cells has not been reported in the scientific literature.

Antimicrobial Activity against Bacterial and Fungal Pathogens

The imidazo[1,2-a]pyridine core is associated with notable antimicrobial properties, demonstrating efficacy against a variety of bacterial and fungal pathogens.

Spectrum of Activity against Gram-positive and Gram-negative Bacteria (e.g., S. aureus, E. coli, B. subtilis)

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a significant spectrum of antibacterial activity. Studies have shown these compounds possess bacteriostatic activity, particularly against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain N-tert-butyl-2-aryl-imidazo[1,2-a]pyridin-3-amine derivatives were identified as inhibitory to S. aureus but not Escherichia coli. nih.gov

The activity of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. Research into imidazo[1,2-a]pyridine-chalcone derivatives has shown moderate to good antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria, with some compounds exhibiting MIC values as low as 32 μg/mL. eurekaselect.com Similarly, other studies have reported moderate activity for related compounds against these same bacterial species. mdpi.com

Table 1: Antibacterial Activity of Imidazo[1,2-a]pyridine-Chalcone Derivatives

Compound S. aureus (MIC μg/mL) B. subtilis (MIC μg/mL) E. coli (MIC μg/mL)
3b 32 64 64
3d 32 32 64
3g 32 64 64
3l 64 32 32
3m 64 32 32

Data sourced from research on imidazo[1,2-a]pyridine-chalcone derivatives. eurekaselect.com

Antifungal Efficacy (e.g., Candida albicans)

The imidazo[1,2-a]pyridine nucleus is a well-regarded scaffold in the development of antifungal agents. scirp.org Numerous studies have confirmed the efficacy of its derivatives against various Candida species, which are responsible for opportunistic fungal infections in humans. scirp.orgnih.gov

Specifically, imidazo[1,2-a]pyridinyl-arylacrylonitrile derivatives have shown potent activity against Candida albicans. One study found that a particular derivative exhibited a MIC of 6.37 μM, which was significantly more effective than the commonly used antifungal medications Ketoconazole (MIC = 94.1 μM) and Fluconazole (MIC = 326.5 μM) against the same strain. jmchemsci.com The strategic placement of substituents on the imidazo[1,2-a]pyridine ring has been shown to be crucial for enhancing this antifungal potency. jmchemsci.com Further research on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives also identified several compounds with significant activity against resistant strains of C. albicans, with MIC values below 300 µmol/L. scirp.orgscirp.org

Table 2: Antifungal Activity of an Imidazo[1,2-a]pyridinyl-acrylonitrile Derivative

Compound Candida albicans (MIC μM)
Derivative 3a 6.37
Ketoconazole (Reference) 94.1
Fluconazole (Reference) 326.5

Data sourced from research on imidazopyridinyl-arylacrylonitriles. jmchemsci.com

Proposed Mechanisms of Action (e.g., tRNA Methyltransferase Inhibition)

The antimicrobial action of imidazo[1,2-a]pyridine derivatives is believed to stem from their ability to interfere with essential cellular processes in pathogens. One of the proposed mechanisms is the inhibition of tRNA methyltransferase. mdpi.com Specifically, docking studies have been performed on tRNA-(Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial growth, suggesting that these compounds could act as selective inhibitors. mdpi.com

Another related target is Leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis. rsc.org Inhibiting aminoacyl-tRNA synthetases like LeuRS halts protein production, thereby blocking bacterial growth. rsc.orgscispace.com This mechanism is attractive for developing selective inhibitors because of structural differences between prokaryotic and eukaryotic versions of these enzymes. rsc.orgscispace.com

Antiviral Properties and Viral Target Interactions

In addition to their antibacterial and antifungal properties, imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as potential antiviral agents. nih.govnih.gov Research has focused on derivatives bearing a thioether side chain at the 3-position of the heterocyclic core. nih.gov

Several of these compounds have demonstrated high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the antiviral potency of this class of compounds, identifying hydrophobicity as a key factor for activity. nih.gov These findings underscore the potential of the imidazo[1,2-a]pyridine scaffold in the development of new therapies for viral infections.

Modulatory Effects on Neurological Receptors and Pathways

The imidazo[1,2-a]pyridine structure is a key component of several neurologically active agents, interacting with crucial neurotransmitter systems in the central nervous system.

Gamma-Aminobutyric Acid (GABA) Receptor Binding and Functional Selectivity (e.g., α1 and α3 subtypes)

The primary inhibitory neurotransmitter in the brain is Gamma-Aminobutyric Acid (GABA), which exerts its effects through GABA-A receptors. mdpi.com These receptors are pentameric ligand-gated ion channels with various subunit compositions (e.g., α1-6, β1-3, γ1-3), leading to different receptor subtypes with distinct pharmacological profiles. mdpi.com

The imidazo[1,2-a]pyridine scaffold and related structures like imidazo[1,2-a]pyrimidines have been central to the development of selective modulators of GABA-A receptor subtypes. nih.gov A key goal has been to develop compounds that are functionally selective for α2- and/or α3-containing receptors over the α1 subtype. nih.gov It is widely believed that modulation of α1-containing receptors is associated with sedation, whereas activity at α2 and α3 subtypes mediates anxiolytic effects. nih.gov

Researchers have successfully synthesized imidazo-heterocyclic compounds that show preferential binding and higher agonist efficacy at α2 and α3 subtypes compared to the α1 subtype. nih.govresearchgate.net This functional selectivity offers the potential for creating non-sedating anxiolytic drugs with improved therapeutic profiles over traditional non-selective benzodiazepines. nih.gov

Peripheral Benzodiazepine (B76468) Receptor (PBR) Affinity and Ligand Development

The imidazo[1,2-a]pyridine scaffold has been a focal point in the development of ligands for the peripheral benzodiazepine receptor (PBR), now also known as the translocator protein (TSPO). nih.gov A number of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides have demonstrated significant affinity and selectivity for PBR. nih.gov The nature of substituents at the C(6) and/or C(8) positions on the imidazo[1,2-a]pyridine ring system plays a crucial role in determining the affinity and selectivity for PBR over the central benzodiazepine receptor (CBR). nih.gov

Specifically, 6,8-disubstituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides have been shown to be over 1000-fold more selective for PBR compared to CBR. nih.gov This high selectivity has led to the development of radiolabeled ligands for imaging PBR, such as [11C]N-Methyl-N-phenyl-[2-(4-chlorophenyl)-6,8-dichloroimidazo[1,2-a]pyridin-3-yl]acetamide. nih.gov This particular compound, also known as PBR7, exhibits a high affinity for PBR with a Ki value of 0.2 nM, while its affinity for CBR is significantly lower (Ki > 6,000 nM). nih.gov The development of such selective ligands is crucial for studying the role of PBR in various physiological and pathological processes. nih.gov

Further research into 2-phenyl-imidazo[1,2-a]pyridine compounds has explored the introduction of hydrophilic groups to enhance their properties as selective ligands for PBR. researchgate.net These studies have shown that substituents capable of hydrogen bonding at the para position of the 2-phenyl ring can lead to high affinity for PBR. researchgate.net The strategic modification of the imidazo[1,2-a]pyridine scaffold continues to be a promising avenue for the discovery of novel and highly selective PBR ligands. nih.govresearchgate.net

Table 1: Binding Affinity of Selected Imidazo[1,2-a]pyridine Derivatives for PBR and CBR

CompoundSubstituentsPBR IC50 (nM)CBR IC50 (nM)Selectivity (CBR/PBR)
7k6-Chloro--232
7m6-Nitro--0.32
7o-t6,8-Disubstituted-->1000
PBR76,8-Dichloro, 2-(4-chlorophenyl)0.2 (Ki)>6000 (Ki)>30000

Data sourced from multiple studies. nih.govnih.gov

Anti-inflammatory and Analgesic Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their potential anti-inflammatory and analgesic properties. nih.govnih.goveco-vector.com Research has indicated that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. researchgate.net The imidazo[1,2-a]pyridine nucleus is a structural analog of other heterocyclic systems known to possess anti-inflammatory and analgesic activities. researchgate.net

Studies on various imidazo[1,2-a]pyridinyl/pyrazinyl benzamides and acetamides have demonstrated significant anti-inflammatory activity in preclinical models. researchgate.net The nature of the substituent on the imidazo[1,2-a]pyridine core can influence the potency of the anti-inflammatory effect. For instance, imidazo[1,2-a]pyrazine (B1224502) derivatives have been reported to exhibit better anti-inflammatory activity compared to their imidazo[1,2-a]pyridine counterparts in some studies. researchgate.net

The analgesic potential of imidazo[1,2-a]pyridine derivatives has also been explored, with some compounds showing promising activity in various nociception models. researchgate.net The development of symbiotic prototypes that combine both analgesic and anti-inflammatory properties within a single molecule has been a focus of research in this area. researchgate.net These efforts aim to create novel therapeutic agents with a dual mechanism of action for the management of pain and inflammation. researchgate.net

Table 2: Investigated Anti-inflammatory and Analgesic Activities of Imidazo[1,2-a]pyridine Derivatives

Compound ClassInvestigated ActivityPotential Mechanism of Action
Imidazo[1,2-a]pyridinyl/pyrazinyl benzamides and acetamidesAnti-inflammatory-
3-Arylamine-imidazo[1,2-a]pyridine derivativesAnalgesic and Anti-inflammatoryInhibition of PGHS-2
Imidazo[1,2-a]pyridine-2-carboxylic acid derivativesAnti-inflammatoryInhibition of COX

Information compiled from various research articles. researchgate.netresearchgate.net

Antiparasitic Activity against Protozoan Pathogens (e.g., Leishmania genus)

The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in the search for new antiparasitic agents, particularly against protozoan pathogens of the Leishmania genus. nih.govacs.org Various derivatives of imidazo[1,2-a]pyridine have demonstrated significant in vitro activity against different species of Leishmania, including L. donovani, L. major, and L. amazonensis. nih.govnih.govtezu.ernet.in

Research has shown that substitutions at various positions of the imidazo[1,2-a]pyridine ring, such as C2, C3, C6, and C8, can greatly influence the antileishmanial potency. nih.govnih.gov For example, 6-halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine derivatives have been identified as a promising class of antileishmanial agents, with one compound exhibiting a high potency (IC50 = 1.8 µM) and a favorable selectivity index against the intracellular amastigote stage of L. donovani. nih.gov Furthermore, certain 2,3-diarylimidazo[1,2-a]pyridines have also shown potent activity against L. major amastigotes. nih.gov

The mechanism of action of these compounds is still under investigation, but it is believed that they may interfere with essential parasitic pathways. The imidazo[1,2-a]pyridine core offers a versatile scaffold for further chemical modifications to optimize the antileishmanial activity and selectivity, with the goal of developing new and effective treatments for leishmaniasis. nih.govtezu.ernet.inrsc.org

Table 3: Antileishmanial Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound SeriesLeishmania SpeciesActivity StageNotable Findings
6-Halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridinesL. donovaniAmastigoteIC50 of 1.8 µM for a lead compound. nih.gov
2,3-Diarylimidazo[1,2-a]pyridinesL. majorAmastigoteA potent analogue with an IC50 of 4 µM. nih.gov
Imidazo[1,2-a]pyridine-3-carboxamidesL. major-Five compounds exhibited significant activity. rsc.org
Imidazo[1,2-a]pyridine derivativesL. donovaniPromastigoteIMPA-5 showed an IC50 of 5.013 ± 0.70 µM. tezu.ernet.in

IC50 values represent the concentration required to inhibit 50% of parasite growth.

Other Investigated Biological Activities (e.g., Anticonvulsant, Antiulcer, Anxiolytic)

The versatile scaffold of imidazo[1,2-a]pyridine has been explored for a wide range of other biological activities, including anticonvulsant, antiulcer, and anxiolytic effects. nih.goveco-vector.comnih.gov The structural similarity of this heterocyclic system to known therapeutic agents has prompted investigations into its potential in various areas of medicinal chemistry. researchgate.net

Several imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.govnih.gov The anxiolytic potential of this class of compounds is highlighted by the existence of marketed drugs such as zolpidem and alpidem, which are based on the imidazo[1,2-a]pyridine core and are known for their sedative and anxiolytic properties. nih.gov These drugs act as positive allosteric modulators of the GABAA receptor. nih.gov

In addition to its effects on the central nervous system, the imidazo[1,2-a]pyridine scaffold has also been investigated for its antiulcer activity. nih.gov The diverse pharmacological profile of imidazo[1,2-a]pyridine derivatives underscores the importance of this heterocyclic system as a privileged scaffold in drug discovery. nih.goveco-vector.comnih.gov

Table 4: Summary of Other Investigated Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Biological ActivityKey Findings
Anticonvulsant Some derivatives have shown potent anticonvulsant activity in preclinical models. nih.govnih.gov
Antiulcer The imidazo[1,2-a]pyridine scaffold has been explored for its potential to treat ulcers. nih.gov
Anxiolytic Marketed drugs like zolpidem and alpidem, based on this scaffold, possess anxiolytic effects. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Pharmacophoric Features within the N-(imidazo[1,2-a]pyridin-8-yl)acetamide Framework

The pharmacophore model for the this compound series is characterized by several key features that are critical for molecular recognition and biological activity. The core imidazo[1,2-a]pyridine (B132010) ring system serves as a rigid, bicyclic aromatic scaffold. This scaffold correctly orients the essential substituent groups for optimal interaction with biological targets.

Key pharmacophoric elements include:

Hydrogen Bond Donors and Acceptors: The acetamide (B32628) side chain is a crucial feature, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as a hydrogen bond acceptor. These functionalities are vital for forming stable hydrogen bonds with protein and receptor targets. niscpr.res.in Studies on related imidazopyridine acetamides have shown that substituents capable of hydrogen bonding are critical for high-affinity binding to targets like the peripheral benzodiazepine (B76468) receptor (PBR). nih.gov

Aromatic/Hydrophobic Regions: The fused imidazo[1,2-a]pyridine nucleus provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in a target's binding pocket.

Vectorial Orientation: The specific placement of the acetamide group at the C-8 position of the pyridine (B92270) ring is often critical for directing the hydrogen-bonding functionalities into the appropriate regions of the binding site.

Influence of Substituent Position and Nature on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the position and chemical nature of substituents on the core scaffold.

Modifications at the Imidazo[1,2-a]pyridine Nucleus (e.g., C-2, C-3, C-6)

Systematic modifications around the imidazo[1,2-a]pyridine core have provided valuable insights into the SAR of this class of compounds.

C-2 Position: Substitution at the C-2 position, typically with aryl or substituted aryl groups, is a common strategy for modulating activity. The introduction of a phenyl group at this position has been shown to be favorable in many derivatives. researchgate.net Further substitution on this phenyl ring can fine-tune the electronic and steric properties, leading to enhanced potency and selectivity. For instance, in a series of ligands for peripheral benzodiazepine receptors, the presence of para-substituents on the C-2 phenyl ring with hydrogen bonding capabilities led to high affinity. nih.gov

C-3 Position: The C-3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic substitution, making it a convenient point for chemical modification. acs.org Introducing various functional groups at C-3 can significantly impact biological activity. For example, attaching thioether side chains at this position has resulted in compounds with high activity against human cytomegalovirus and varicella-zoster virus. nih.gov

C-6 Position: Modifications at the C-6 position have also been explored to optimize activity. For example, in a series designed for detecting β-amyloid plaques, the introduction of an iodine atom at the C-6 position of a related 2-phenylimidazo[1,2-a]pyridine (B181562) derivative (IMPY) was found to be crucial for its high binding affinity. acs.org Systematic structural optimization of other derivatives has also demonstrated that modifications at this position can improve metabolic stability and cellular potency. nih.gov

The following table summarizes the impact of substitutions at various positions on the imidazo[1,2-a]pyridine nucleus.

PositionType of SubstituentEffect on Biological Activity
C-2 Phenyl or Substituted PhenylGenerally enhances binding affinity; para-substituents with H-bonding capacity can increase potency. nih.gov
C-3 Thioether Side ChainsCan confer potent antiviral activity. nih.gov
C-3 Halogens (e.g., Iodine)Readily undergoes electrophilic substitution, allowing for diverse functionalization. acs.org
C-6 Halogens (e.g., Iodine)Can significantly increase binding affinity for specific targets like β-amyloid plaques. acs.org
C-6 Various GroupsCan be modified to improve metabolic stability and overall performance. nih.gov

Role of the Acetamide Side Chain in Ligand-Target Interactions

The acetamide side chain at the C-8 position plays a pivotal role in mediating interactions between the ligand and its biological target. Its primary function is to serve as a key hydrogen-bonding moiety.

The crystal structure of related compounds like N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide reveals that the acetamide group facilitates intermolecular N-H···N hydrogen bonds, forming columns of molecules. nih.gov This inherent capability for strong, directional hydrogen bonding is critical for anchoring the molecule within a target's binding site. The amide N-H acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This dual functionality allows for precise and stable interactions with complementary amino acid residues such as serine, threonine, or the peptide backbone of a protein. niscpr.res.in Structural optimization studies often focus on maintaining or enhancing these interactions to improve binding affinity and potency. asianpubs.org

Optimization of Physicochemical Parameters for Enhanced Biological Performance (e.g., solubility, metabolic stability, selectivity)

Beyond optimizing target affinity, the rational design of this compound derivatives involves fine-tuning their physicochemical properties to ensure favorable drug-like characteristics. A key focus has been on improving properties such as aqueous solubility, metabolic stability, and selectivity.

In the development of imidazo[1,2-a]pyridine-8-carboxamides as antimycobacterial agents, researchers systematically evaluated and optimized physicochemical properties. nih.gov For instance, modifications to the scaffold were made to balance lipophilicity (logP) and potency. It was found that maintaining a clogP within an optimal range was crucial for achieving good cell permeability without compromising solubility.

Systematic structural optimization has also been employed to enhance metabolic stability. nih.gov By identifying metabolically liable sites on the molecule, chemists can introduce blocking groups or make other modifications to prevent rapid degradation by metabolic enzymes, thereby improving the compound's pharmacokinetic profile. For example, replacing a metabolically unstable group with a more robust one can significantly extend the half-life of a compound in vivo.

Elucidation of Structure-Property Relationships (SPR)

Structure-Property Relationship (SPR) studies establish a clear link between the chemical structure of a compound and its physicochemical properties. For the imidazo[1,2-a]pyridine class, these relationships are crucial for designing molecules with an optimal balance of potency and drug-like properties.

Preclinical Pharmacokinetic and Biodistribution Investigations

In Vitro ADME Parameter Assessment (e.g., Plasma Stability, Microsomal Stability, Plasma Protein Binding)

No specific data from in vitro studies assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) parameters for N-(imidazo[1,2-a]pyridin-8-yl)acetamide could be located in the public domain. This includes a lack of information on its stability in plasma, its metabolic stability in the presence of liver microsomes, and its binding affinity to plasma proteins.

Interactive Data Table: In Vitro ADME Parameters of this compound

Parameter Species Matrix Value
Plasma Stability Data Not Available Data Not Available Data Not Available
Microsomal Stability Data Not Available Data Not Available Data Not Available

In Vivo Biodistribution Studies in Relevant Animal Models

There are no publicly available reports detailing in vivo biodistribution studies of this compound. Consequently, information regarding the tissue and organ distribution, accumulation, and elimination of this compound in any animal model is currently unavailable.

Interactive Data Table: In Vivo Biodistribution of this compound

Animal Model Tissue/Organ Concentration/Uptake Time Point

Identification and Characterization of Preclinical Metabolites

No studies identifying or characterizing the preclinical metabolites of this compound have been published. The metabolic pathways, including potential Phase I and Phase II biotransformations, and the resulting metabolite structures for this compound have not been elucidated.

Interactive Data Table: Preclinical Metabolites of this compound

Metabolite ID Proposed Structure Metabolic Pathway Species Matrix

Advanced Analytical and Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are fundamental to the structural elucidation of novel compounds. While specific spectral data for N-(imidazo[1,2-a]pyridin-8-yl)acetamide is not extensively detailed in the reviewed literature, the characterization of analogous imidazo[1,2-a]pyridine (B132010) derivatives provides a clear indication of the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For related compounds like N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide, both ¹H and ¹³C NMR spectra are employed to confirm their structure. In the ¹H NMR spectra of such derivatives, characteristic signals for the protons on the imidazo[1,2-a]pyridine core and the acetamide (B32628) group are expected. For instance, the amide proton (N-H) would typically appear as a singlet in the downfield region, while the methyl protons of the acetamide group would present as a sharp singlet further upfield. The aromatic protons on the fused ring system would exhibit complex splitting patterns in the aromatic region of the spectrum.

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental composition. For derivatives such as N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, electrospray ionization (ESI) mass spectrometry is commonly used to identify the protonated molecule [M+H]⁺, confirming the molecular weight of the synthesized compound. niscpr.res.in

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H and C=O stretching vibrations of the amide group. The N-H stretch typically appears in the region of 3200-3400 cm⁻¹, while the amide C=O stretch is observed around 1650-1680 cm⁻¹. Vibrations corresponding to the C-N stretching and N-H bending of the amide, as well as the aromatic C-H and C=C stretching of the imidazo[1,2-a]pyridine ring system, would also be present.

Interactive Data Table: Expected Spectroscopic Data for this compound
Technique Expected Key Signals/Bands Interpretation
¹H NMRSinglet (δ ~8-9 ppm)Amide N-H proton
Multiplets (δ ~7-8.5 ppm)Aromatic protons on the imidazo[1,2-a]pyridine ring
Singlet (δ ~2.2 ppm)Methyl protons of the acetamide group
¹³C NMRSignal (δ ~170 ppm)Carbonyl carbon of the amide
Signals (δ ~110-150 ppm)Carbons of the imidazo[1,2-a]pyridine ring
Signal (δ ~25 ppm)Methyl carbon of the acetamide group
Mass Spec (ESI)[M+H]⁺ peakConfirms molecular weight
IR Spectroscopy~3300 cm⁻¹N-H stretch of the amide
~1670 cm⁻¹C=O stretch of the amide

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing unequivocal proof of the compound's structure. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound was not found in the searched literature, the crystal structure of a related isomer, N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide, has been reported. nih.govresearchgate.net In this structure, the molecules are interconnected by N—H⋯N hydrogen bonds, forming columns along the crystallographic b-axis. nih.govresearchgate.net The analysis of such structures provides valuable insights into the supramolecular chemistry of this class of compounds. The determination of the crystal structure of this compound would similarly elucidate its solid-state conformation and intermolecular interactions.

Interactive Data Table: Illustrative Crystallographic Data for an Imidazo[1,2-a]pyridine Derivative
Parameter Value (Example: N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.9680 (5)
b (Å)5.6784 (2)
c (Å)15.8145 (5)
β (°)101.039 (3)
Volume (ų)1231.13 (7)
Z4
Key Intermolecular InteractionN—H⋯N Hydrogen Bonds

Data from the crystal structure of N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. nih.govresearchgate.net

Chromatographic Methods for Compound Purity Assessment and Reaction Monitoring (e.g., HPLC)

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of a sample. By developing a suitable chromatographic method, the target compound can be separated from any impurities or starting materials. The purity is typically determined by the relative area of the peak corresponding to the product in the chromatogram. While specific HPLC methods for this compound are not detailed in the provided search results, the development of such methods is a standard procedure in the synthesis and characterization of new chemical entities.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to qualitatively observe the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time and conditions. The synthesis of various imidazo[1,2-a]pyridine derivatives is often monitored by TLC. researchgate.net

Interactive Data Table: Chromatographic Methods in the Analysis of Imidazo[1,2-a]pyridines
Technique Application Typical Information Obtained
HPLCPurity AssessmentPercentage purity, retention time
TLCReaction MonitoringReaction completion, identification of products and reactants

Future Directions and Emerging Research Perspectives

Design and Synthesis of N-(imidazo[1,2-a]pyridin-8-yl)acetamide Analogs with Enhanced Specificity and Potency

The imidazo[1,2-a]pyridine (B132010) nucleus is recognized as a "privileged" scaffold in medicinal chemistry, signifying its ability to bind to a variety of biological targets. nih.gov Future research will undoubtedly focus on the rational design and synthesis of this compound analogs with finely tuned properties to maximize therapeutic impact while minimizing off-target effects.

A key strategy will involve structure-activity relationship (SAR) studies to elucidate the molecular features crucial for potent and selective biological activity. nih.gov For instance, modifications of the aniline (B41778) moiety in related imidazo[1,2-a]pyridine-based inhibitors have been shown to optimize potency against targets like the IGF-1 receptor tyrosine kinase while mitigating off-target effects, such as inhibition of the hERG ion channel. nih.gov Similarly, systematic alterations to the acetamide (B32628) group and substitutions on the imidazo[1,2-a]pyridine ring system of this compound will be explored. The introduction of diverse functional groups can modulate the compound's electronic and steric properties, influencing its binding affinity and selectivity for target proteins.

Furthermore, the synthesis of hybrid molecules, incorporating pharmacophores from other known active compounds, represents a promising avenue. This approach has been successfully employed with other imidazo[1,2-a]pyridine derivatives to develop novel anticancer agents. The generation of extensive compound libraries based on the this compound core will be instrumental in identifying next-generation candidates with superior potency and specificity.

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research has highlighted the potential of imidazo[1,2-a]pyridine derivatives in oncology and infectious diseases, the therapeutic applicability of this compound analogs is likely far broader. Future investigations will aim to identify and validate novel biological targets and, consequently, new therapeutic indications for this class of compounds.

Oncology: The anticancer potential of the imidazo[1,2-a]pyridine scaffold is well-documented, with derivatives showing inhibitory activity against a range of cancer cell lines, including breast, liver, colon, and lung cancer. sysrevpharm.org The mechanisms of action are diverse, involving the inhibition of key signaling pathways and cellular processes. sysrevpharm.org Future research on this compound analogs will likely explore their potential as inhibitors of novel cancer targets such as:

Kinases: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. acs.org Imidazo[1,2-a]pyridine derivatives have been identified as potent dual PI3K/mTOR inhibitors. acs.org Further optimization of the this compound structure could yield highly selective and potent inhibitors for this pathway. Other kinase targets of interest include cyclin-dependent kinases (CDKs) and Nek2, which are crucial for cell cycle regulation and have been successfully targeted by other imidazo[1,2-a]pyridine compounds. researchgate.netdocumentsdelivered.com

Covalent Inhibition: The discovery of imidazo[1,2-a]pyridine derivatives as covalent inhibitors of KRAS G12C, a notorious cancer-driving mutation, opens up exciting possibilities. rsc.org This suggests that the this compound scaffold could be adapted to develop covalent inhibitors for other challenging cancer targets.

Infectious Diseases: The imidazo[1,2-a]pyridine core is present in compounds with significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. rsc.org Analogs of this compound could be developed as novel anti-tubercular agents, potentially with new mechanisms of action to combat drug-resistant strains. rsc.org Beyond tuberculosis, there is a growing interest in exploring this scaffold for its activity against other microbial pathogens, including those responsible for neglected tropical diseases. researchgate.net The development of imidazo[1,2-a]pyridine derivatives with broad-spectrum antimicrobial activity is a key area for future research to address the growing threat of antimicrobial resistance. nih.govjuit.ac.in

Other Therapeutic Areas: The biological versatility of the imidazo[1,2-a]pyridine scaffold suggests that this compound analogs could be developed for a range of other diseases. For instance, derivatives have shown potential as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), which is implicated in inflammatory and neurodegenerative disorders. researchgate.net Additionally, the ability of some analogs to act as antagonists of the Neuropeptide S Receptor suggests potential applications in the treatment of sleep and anxiety disorders. nih.gov

Integration of Advanced Experimental and Computational Techniques for Comprehensive Profiling

To accelerate the drug discovery and development process for this compound analogs, the integration of cutting-edge experimental and computational techniques will be paramount.

Computational Approaches: In silico methods are indispensable for the rational design and optimization of new drug candidates. For the this compound series, these techniques will include:

Molecular Docking: To predict the binding modes and affinities of analogs to their biological targets, guiding the design of more potent and selective compounds. nih.govtandfonline.com

Pharmacophore Modeling and 3D-QSAR: To identify the key structural features required for biological activity and to build predictive models for the potency of new analogs. openpharmaceuticalsciencesjournal.comresearchgate.net

Molecular Dynamics Simulations: To study the dynamic behavior of the ligand-receptor complex, providing deeper insights into the mechanism of action. openpharmaceuticalsciencesjournal.com

ADMET Prediction: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity properties of virtual compounds, allowing for the early identification of candidates with favorable drug-like properties. nih.gov

Advanced Experimental Techniques: High-throughput and high-content screening methods will be essential for the comprehensive biological profiling of this compound analogs. The use of advanced cellular models, such as 3D organoids and patient-derived xenografts, will provide more physiologically relevant data on the efficacy and mechanism of action of these compounds. Furthermore, techniques like X-ray crystallography will be crucial for elucidating the precise binding interactions of lead compounds with their target proteins, providing invaluable information for further structure-based drug design. nih.gov

Strategic Development for Addressing Unmet Medical Needs and Global Health Challenges

The development of this compound analogs should be strategically aligned with addressing significant unmet medical needs and global health challenges.

Tackling Drug Resistance: The emergence of drug resistance in cancer and infectious diseases is a major public health crisis. The this compound scaffold offers the potential to develop novel agents that can overcome existing resistance mechanisms. For example, in tuberculosis, new imidazo[1,2-a]pyridine-based drugs could be effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.org

Neglected Tropical Diseases: Many infectious diseases that disproportionately affect low-income populations are chronically underfunded in terms of research and development. The imidazo[1,2-a]pyridine scaffold has shown promise against several neglected tropical diseases, including leishmaniasis and Chagas disease. researchgate.net A concerted effort to explore the potential of this compound analogs in this area could lead to the development of much-needed new therapies.

Personalized Medicine: In oncology, the future lies in personalized medicine, where treatments are tailored to the specific molecular characteristics of a patient's tumor. The development of this compound analogs as highly selective inhibitors of specific cancer targets aligns with this paradigm. By targeting specific oncogenic drivers, these compounds could offer more effective and less toxic treatment options for defined patient populations.

Data Tables

Table 1: Investigated Biological Targets for Imidazo[1,2-a]pyridine Derivatives

Target ClassSpecific TargetTherapeutic Area
KinasesPI3K/mTORCancer
IGF-1RCancer
CDKsCancer
Nek2Cancer
ASK1Inflammatory/Neurodegenerative Diseases
EnzymesTubulin PolymerizationCancer
C-MetCancer
CENP-ECancer
ReceptorsNeuropeptide S ReceptorSleep/Anxiety Disorders
OtherMycobacterium tuberculosis targetsTuberculosis
KRAS G12CCancer

Table 2: Advanced Methodologies for the Development of Imidazo[1,2-a]pyridine Analogs

Methodology TypeSpecific TechniqueApplication
Computational Molecular DockingPrediction of binding modes and affinities
Pharmacophore ModelingIdentification of key structural features for activity
3D-QSARBuilding predictive models for compound potency
Molecular Dynamics SimulationsStudying ligand-receptor dynamics
In silico ADMET PredictionEarly assessment of drug-like properties
Experimental High-Throughput ScreeningRapid screening of large compound libraries
3D Organoid ModelsPhysiologically relevant efficacy testing
Patient-Derived XenograftsIn vivo validation of anticancer activity
X-ray CrystallographyElucidation of ligand-protein binding interactions

Q & A

Q. What are the common synthetic routes for N-(imidazo[1,2-a]pyridin-8-yl)acetamide derivatives?

this compound derivatives are typically synthesized via multicomponent reactions, condensation, and cyclization strategies. For example:

  • Multicomponent reactions : A one-pot reaction using aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide (DMSO) as a methylene donor, catalyzed by K₂S₂O₈ and I₂, yields imidazo[1,2-a]pyridine acetamides with high regioselectivity .
  • Solid-phase synthesis : Polymer-bound 2-aminonicotinate reacts with α-haloketones, followed by halogenation at the 3-position to generate the imidazo[1,2-a]pyridine core .
  • Stepwise condensation : α-Bromoacetophenones react with amines (e.g., p-toluidine) under NaHCO₃ in methanol, followed by cyclization with 2-aminopyridines in isopropyl alcohol at 80°C .

Q. Which analytical techniques are most effective for characterizing structural purity?

Key methods include:

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate was characterized with a Bruker SMART CCD detector and SAINT software) .
  • NMR spectroscopy : Identifies regioselectivity and substituent positioning, particularly for halogenated derivatives .
  • HPLC : Ensures purity (>98%) by quantifying residual solvents and by-products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in N-substituted imidazo[1,2-a]pyridine-2-acetamide synthesis?

Optimization strategies include:

  • Catalyst screening : Iodine (I₂) enhances cyclization efficiency in multicomponent reactions, reducing reaction time from 24 to 6 hours .
  • Solvent selection : Isopropyl alcohol (i-PrOH) at 80°C improves cyclization rates compared to ethanol or DMF .
  • Automated platforms : Continuous flow reactors minimize by-products (e.g., <5% impurities) and enable scalable synthesis .

Q. What strategies resolve contradictory data in biological activity studies?

Discrepancies in biological assays (e.g., antimicrobial vs. anticancer activity) are addressed by:

  • Structural-activity relationship (SAR) analysis : Modifying substituents at the 3- and 8-positions of the imidazo[1,2-a]pyridine core alters hydrophobicity and target binding .
  • Assay standardization : Using identical cell lines (e.g., MCF-7 for anticancer studies) and minimum inhibitory concentration (MIC) protocols reduces variability .
  • Metabolic stability testing : In vitro liver microsomal assays identify metabolites that may interfere with activity measurements .

Q. How do structural modifications influence pharmacological activity?

  • 3-Position substitution : Introducing sulfonyl or methyl groups enhances TNF-α inhibition (IC₅₀ < 10 μM in RAW 264.7 macrophages) .
  • 8-Position halogenation : Bromine or fluorine improves anticancer activity by stabilizing π-π interactions with DNA topoisomerase II .
  • Acetamide functionalization : N,N-Dimethyl groups increase bioavailability by reducing plasma protein binding .

Q. What mechanistic insights explain cyclization steps in imidazo[1,2-a]pyridine formation?

Cyclization proceeds via:

  • Nucleophilic attack : The amino group of 2-aminopyridine attacks the α-carbon of α-haloketones, forming an intermediate that undergoes intramolecular cyclization .
  • Acid catalysis : HCl or K₂S₂O₈ protonates the carbonyl oxygen, accelerating enolization and ring closure .

Methodological Considerations

Q. How are in vitro and in vivo models selected for evaluating anticancer potential?

  • In vitro : NCI-60 cell line panels screen for cytotoxicity, with IC₅₀ values < 1 μM considered potent .
  • In vivo : Xenograft models (e.g., HCT-116 colorectal cancer in nude mice) assess tumor growth inhibition and pharmacokinetics .

Q. What challenges arise in achieving regioselectivity during halogenation?

Competing halogenation at the 2- and 3-positions is mitigated by:

  • Directed metalation : Using LDA (lithium diisopropylamide) to deprotonate specific positions before bromine addition .
  • Temperature control : Reactions at 0°C favor 3-bromo derivatives, while 25°C promotes 2-substitution .

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